molecular formula C39H38BBrN2O4 B12516229 Agn-PC-006HC9 CAS No. 816454-94-1

Agn-PC-006HC9

Katalognummer: B12516229
CAS-Nummer: 816454-94-1
Molekulargewicht: 689.4 g/mol
InChI-Schlüssel: XPWDQYHYVCJNHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-006HC9 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.

Vorbereitungsmethoden

Industrial Production Methods: Industrial production of Agn-PC-006HC9 typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. Techniques such as preparative liquid chromatography are employed to purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Agn-PC-006HC9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, which influence the products formed.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.

Wissenschaftliche Forschungsanwendungen

Agn-PC-006HC9 has a wide range of applications in scientific research. It is used in the study of chemical reactions and mechanisms, as well as in the development of new materials. In biology and medicine, this compound is investigated for its potential therapeutic effects and its role in various biochemical pathways. Industrially, it is used in the production of specialized chemicals and materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Agn-PC-006HC9 include AGN-PC-0CUK9P and other related chemical entities. These compounds share structural similarities and may exhibit comparable reactivity and applications .

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Conclusion

This compound is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, reactivity, and potential uses in scientific research and industry make it a valuable subject of study. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.

Eigenschaften

CAS-Nummer

816454-94-1

Molekularformel

C39H38BBrN2O4

Molekulargewicht

689.4 g/mol

IUPAC-Name

[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methoxybenzoyl)pyrrol-2-yl]-(4-methoxyphenyl)methyl]-1H-pyrrol-2-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C39H38BBrN2O4/c1-46-31-17-11-25(12-18-31)37(33-21-22-34(42-33)38(44)26-9-15-30(41)16-10-26)35-23-24-36(39(45)27-13-19-32(47-2)20-14-27)43(35)40-28-5-3-6-29(40)8-4-7-28/h9-24,28-29,37,42H,3-8H2,1-2H3

InChI-Schlüssel

XPWDQYHYVCJNHU-UHFFFAOYSA-N

Kanonische SMILES

B1(C2CCCC1CCC2)N3C(=CC=C3C(=O)C4=CC=C(C=C4)OC)C(C5=CC=C(C=C5)OC)C6=CC=C(N6)C(=O)C7=CC=C(C=C7)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.